molecular formula C21H24FN5O2S B2762735 N-cyclopropyl-1-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1242865-90-2

N-cyclopropyl-1-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2762735
CAS RN: 1242865-90-2
M. Wt: 429.51
InChI Key: QOCFZJNXJBJKDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-1-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H24FN5O2S and its molecular weight is 429.51. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Applications

  • Synthesis and Antimicrobial Activity : A study by Patel and Patel (2010) described the synthesis of fluoroquinolone-based compounds, similar in structure to the requested compound, and their application in antimicrobial studies. These compounds demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010).

  • Anticancer Activity : Gokhale et al. (2017) reported on the synthesis of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives, which bear a resemblance in structural functionality to the requested compound. These derivatives were evaluated for their anticancer activity against various cancer cell lines, demonstrating significant anti-proliferative activities (Gokhale, Dalimba, & Kumsi, 2017).

Antiviral Applications

  • Antiviral Drug Discovery : A review article by De Clercq (2009) discussed the discovery of various antiviral compounds, including those structurally related to the compound . This review highlighted new strategies and paradigms in antiviral drug discovery, showcasing the broad potential of novel compounds in treating viral infections (De Clercq, 2009).

  • Discovery of Selective Inhibitors : Another study focused on the discovery of selective inhibitors of kinase families, which included compounds with functionalities similar to the requested compound. These inhibitors showed potential in targeting specific molecular pathways involved in disease processes, highlighting the importance of structure-activity relationship studies in drug discovery (Schroeder et al., 2009).

properties

IUPAC Name

N-cyclopropyl-1-[6-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2S/c22-15-1-3-16(4-2-15)23-19(28)13-30-20-8-7-18(25-26-20)27-11-9-14(10-12-27)21(29)24-17-5-6-17/h1-4,7-8,14,17H,5-6,9-13H2,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCFZJNXJBJKDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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